molecular formula C₁₇H₂₁NO₇S B1141463 Scopolamine Sulfate CAS No. 866926-81-0

Scopolamine Sulfate

Cat. No.: B1141463
CAS No.: 866926-81-0
M. Wt: 383.42
InChI Key:
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Description

Scopolamine Sulfate, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₁NO₇S and its molecular weight is 383.42. The purity is usually 95%.
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Scientific Research Applications

Zebrafish as a Model for Anxiolytic Effects

Researchers have established zebrafish as a viable model to study the anxiolytic (anxiety-reducing) effects of scopolamine. This model helps in understanding scopolamine's mechanisms of action and its potential clinical implications for treating anxiety, given its dose-dependent anxiolytic effects observed in behavioral tests with zebrafish, paralleling human responses (Hamilton et al., 2017).

Metabolic Engineering for Scopolamine Production

Metabolic engineering techniques have been utilized to enhance the production of scopolamine, a tropane alkaloid with significant medical value. By overexpressing genes involved in scopolamine biosynthesis in various plant species, researchers have successfully increased the yield of scopolamine, highlighting the potential of genetic engineering in improving the efficiency of scopolamine production (Palazón et al., 2008).

Research on Alzheimer's Disease

Scopolamine has been employed in Alzheimer's disease research as a model to induce cognitive disorders, including memory impairment and cholinergic dysfunction, which are hallmarks of Alzheimer's. This application aids in understanding the disease's pathogenesis and evaluating potential therapeutic interventions (Chen & Yeong, 2020).

Neuroprotective Studies

In the context of cognitive impairment, studies have explored the neuroprotective effects of various compounds against scopolamine-induced memory loss and neurodegeneration. For instance, diosmin administration before scopolamine injection in rats has shown promising results in preventing synaptic plasticity disruption and cognitive impairments, suggesting potential therapeutic applications for dementia treatment (Shabani & Mirshekar, 2018).

Genetic Engineering for Enhanced Yields

Genetic engineering approaches, such as the simultaneous introduction and overexpression of genes related to scopolamine biosynthesis, have significantly increased scopolamine yields in transgenic plant cultures. This advancement not only contributes to a better understanding of scopolamine's biosynthetic pathway but also presents a viable method for its large-scale production (Zhang et al., 2004).

Mechanism of Action

Target of Action

Scopolamine Sulfate, also known as hyoscine, is a tropane alkaloid that primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .

Mode of Action

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It structurally mimics the natural neurotransmitter acetylcholine, thereby inhibiting the action of acetylcholine at its receptors . This results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

Scopolamine’s action affects various biochemical pathways. It is known to be mainly biosynthesized in the roots, from where it is transported to the leaves, its main storage location . The compound’s interaction with its targets can instigate calcium-induced redox imbalance, inflammation, and cell-death pathways leading to various physiological effects .

Pharmacokinetics

The pharmacokinetics of this compound differ substantially between different dosage routes . After oral administration, the bioavailability is limited, ranging between 3 and 27% . The half-life of Scopolamine is approximately 9.5 hours when administered transdermally . The drug is metabolized in the liver and excreted in urine .

Result of Action

Scopolamine’s action results in various molecular and cellular effects. It inhibits the migration of certain cancer cells, such as lung cancer cells . It also has anticholinergic effects, which are used in the treatment of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting .

Action Environment

Environmental factors such as light intensity and nitrogen supply have a significant impact on Scopolamine’s production and action . Light intensity and daily exposure to light majorly affect Scopolamine production, whereas temperature shows a minor influence . Nitrogen positively affects biomass production but is negatively correlated with Scopolamine content .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Scopolamine Sulfate involves the esterification of tropic acid with scopine followed by the sulfation of the resulting product.", "Starting Materials": [ "Tropic acid", "Scopine", "Sulfuric acid", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Tropic acid is esterified with methanol in the presence of sulfuric acid to form methyl tropate.", "Step 2: Scopine is reacted with methyl tropate in the presence of sodium hydroxide to form scopolamine.", "Step 3: Scopolamine is sulfated with sulfuric acid to form Scopolamine Sulfate.", "Step 4: The resulting Scopolamine Sulfate is purified and isolated." ] }

CAS No.

866926-81-0

Molecular Formula

C₁₇H₂₁NO₇S

Molecular Weight

383.42

Synonyms

α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester

Origin of Product

United States

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